molecular formula C14H18N4OS B2578466 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1448029-81-9

1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2578466
CAS No.: 1448029-81-9
M. Wt: 290.39
InChI Key: XIFXSINFTYGBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indazole ring fused with a tetrahydro structure, a thiophene ring, and a urea moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Indazole Intermediate: The starting material, 1-methyl-4,5,6,7-tetrahydro-1H-indazole, is synthesized through cyclization reactions involving hydrazine derivatives and appropriate ketones or aldehydes.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the indazole intermediate.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea moiety or the indazole ring, potentially leading to the formation of amines or reduced indazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring or the indazole nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.

Major Products:

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Amines or reduced indazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Biological Studies: Used in studying enzyme inhibition and receptor binding.

Industry:

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism by which 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. The indazole ring can mimic natural substrates or inhibitors, while the thiophene ring can enhance binding affinity through π-π interactions. The urea moiety may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • 1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea
  • 1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(furan-2-yl)urea

Uniqueness: Compared to its analogs, 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea exhibits unique electronic properties due to the presence of the thiophene ring, which can influence its reactivity and binding characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-18-12-6-3-2-5-10(12)11(17-18)9-15-14(19)16-13-7-4-8-20-13/h4,7-8H,2-3,5-6,9H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFXSINFTYGBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.